N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Overview
Description
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indane derivatives It is known for its unique structure, which includes an indane backbone with an amine group and a methyl substitution
Mechanism of Action
Target of Action
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as 2,3-dihydro-1H-inden-2-yl(methyl)amine(HCl), primarily targets the norepinephrine transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in regulating attention and responding actions in the brain.
Mode of Action
The compound acts as a highly selective norepinephrine reuptake inhibitor and releasing agent . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft, leading to prolonged neurotransmitter action.
Result of Action
The primary result of the compound’s action is the prolonged activity of norepinephrine in the brain . This can lead to various effects, such as increased alertness and arousal, and potentially beneficial effects on attention and response actions.
Biochemical Analysis
Biochemical Properties
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride interacts with several enzymes and proteins. It has been identified as a TAAR1 receptor agonist, an Alpha-2A adrenergic receptor agonist, and as a binding agent at the 5-HT1A and 5-HT2A receptors . The nature of these interactions involves binding to these receptors, which can influence the biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, its role as a norepinephrine reuptake inhibitor can affect the concentration of norepinephrine in the synaptic cleft, thereby influencing cell signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to various receptors, inhibiting or activating enzymes, and causing changes in gene expression . For example, as a norepinephrine reuptake inhibitor, it prevents the reabsorption of norepinephrine into the presynaptic neuron, increasing the amount of norepinephrine available to bind to receptors on the postsynaptic neuron .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic or adverse effects at high doses are not fully documented, it’s known to reduce nociception and inhibit exploratory activity in mice .
Metabolic Pathways
It’s known to interact with several enzymes and receptors, which suggests it may be involved in multiple metabolic pathways .
Transport and Distribution
Given its interactions with various receptors, it’s likely that it may be transported and distributed via these receptor-mediated pathways .
Subcellular Localization
Given its interactions with various receptors, it’s likely localized to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-2-amine with methylating agents under controlled conditions. One common method includes the use of formaldehyde and dimethylamine in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete methylation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or secondary amines. Substitution reactions can result in a variety of N-substituted derivatives.
Scientific Research Applications
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-Aminoindane: A structurally similar compound with applications in neurological research.
N-methyl-2-aminoindane: Another related compound with similar biological activities.
2,3-Dihydro-1H-inden-2-amine: The parent compound without the methyl substitution.
Uniqueness
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-11-10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNHHRJNFKMLPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC=C2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344514 | |
Record name | N-Methylindan-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-85-2 | |
Record name | 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10408-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylindan-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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